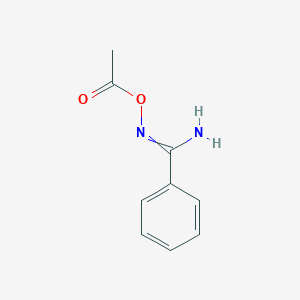

Benzenecarboximidamide, N-(acetyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

942-87-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

[[amino(phenyl)methylidene]amino] acetate |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |

InChI Key |

QVPQQGWYYMVKFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyloxy Benzenecarboximidamide and Analogues

Foundational Synthetic Routes to Carboximidamides

Carboximidamides, also known as amidines, are a class of organic compounds characterized by the R-C(=NH)NH2 functional group. Their synthesis is a cornerstone for the preparation of more complex derivatives like N-(acetyloxy)benzenecarboximidamide.

Direct Amidination Approaches

Direct amination approaches to form carboximidamides from readily available starting materials such as carboxylic acids or their derivatives are actively researched to improve atom economy and reduce synthetic steps. While the direct conversion of a carboxamide to a carboximidamide is not the most common route, various strategies for direct C-N bond formation are relevant. Catalytic methods for the direct amidation of carboxylic acids and esters have been reviewed, highlighting the use of catalysts to facilitate the formation of the amide bond, a key component of the carboximidamide structure. mdpi.com These approaches often involve the activation of the carboxylic acid, followed by reaction with an amine.

Synthesis via Nitriles and Amines

A more traditional and widely employed method for the synthesis of carboximidamides is the reaction of nitriles with amines. The Pinner reaction is a classic example of this approach. nrochemistry.comjk-sci.comwikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.org These Pinner salts are reactive intermediates that can subsequently react with ammonia (B1221849) or an amine to yield the desired amidine. nrochemistry.comwikipedia.org

The mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, such as anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the carbon of the nitrilium ion to form an imidate salt after proton transfer. nrochemistry.com Subsequent treatment of this imidate with an amine leads to the formation of the carboximidamide. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. nrochemistry.comjk-sci.com Low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imino ester salt. jk-sci.comwikipedia.org

Synthesis of N-Oxygenated Imidamides: Historical and Modern Perspectives

The introduction of an oxygen atom onto one of the nitrogen atoms of the imidamide functional group is a key step in the synthesis of N-(acetyloxy)benzenecarboximidamide. This is typically achieved through the use of amidoxime (B1450833) precursors.

Formation of Amidoximes as Precursors

Amidoximes are essential precursors for the synthesis of N-oxygenated imidamides. The most common method for the preparation of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov For the synthesis of the precursor to N-(acetyloxy)benzenecarboximidamide, benzonitrile (B105546) is reacted with hydroxylamine hydrochloride in the presence of a base. patsnap.comgoogle.com

The reaction is typically carried out in a suitable solvent, and the base, such as sodium hydroxide (B78521) or potassium carbonate, is used to liberate the free hydroxylamine from its hydrochloride salt. nih.govpatsnap.com The reaction mixture is then heated to facilitate the addition of hydroxylamine to the nitrile group, affording the benzamidoxime (B57231). patsnap.com Yields for this reaction can be quite high, often exceeding 80%. patsnap.com

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile, Hydroxylamine hydrochloride | 30% NaOH, Benzyltriethylammonium chloride | 40°C, 6h | 80.2% | patsnap.com |

| Benzonitrile, Hydroxylamine hydrochloride | Potassium carbonate, PEG-2000 | 50°C, 4h | 86.2% | patsnap.com |

Introduction of the N-Acetyloxy Moiety: Specific Reaction Pathways

Once the amidoxime precursor has been synthesized, the final step is the introduction of the N-acetyloxy group. This is typically achieved through an acetylation reaction.

The acetylation of the hydroxyl group of the benzamidoxime can be accomplished using acetic anhydride. uomustansiriyah.edu.iqnih.govnih.govresearchgate.netgoogle.com This reaction involves the nucleophilic attack of the oxygen atom of the amidoxime onto the carbonyl carbon of the acetic anhydride, leading to the formation of the N-(acetyloxy)benzenecarboximidamide and acetic acid as a byproduct. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed and to catalyze the reaction. nih.gov

| Reagent | Catalyst/Solvent | General Conditions | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine | 0°C to room temperature | nih.gov |

| Acetic anhydride | VOSO4 (catalyst), solvent-free | Room temperature, 24h | nih.gov |

Hypervalent iodine reagents have emerged as versatile and environmentally friendly oxidizing agents in modern organic synthesis. researchgate.net These reagents are known to mediate a wide range of transformations, including aminations and oxygenations. researchgate.netnih.gov While a direct application for the N-acetyloxylation of amidoximes using hypervalent iodine reagents is not extensively documented, their reactivity profile suggests potential utility in N-oxygenation pathways.

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are known to facilitate intramolecular C-H amination and olefin functionalization. researchgate.netnih.gov For instance, PhI(OAc)2 has been used in the oxygenation of N,N-diaryl tertiary amines, leading to intramolecular C(sp3)-O bond formation adjacent to the nitrogen atom. nih.gov This demonstrates the capability of hypervalent iodine reagents to mediate the formation of C-O bonds in proximity to nitrogen, a key feature in the N-oxygenation of imidamides. The mechanism of these reactions often involves the in-situ generation of a more reactive iodine(III) species that can then react with the substrate. nih.gov The development of catalytic systems using hypervalent iodine reagents is an active area of research, with the potential to provide milder and more efficient routes to N-oxygenated compounds. beilstein-journals.org

Acylation Reactions of N-Hydroxybenzenecarboximidamides

The primary route to obtaining N-(acetyloxy)benzenecarboximidamide is through the acylation of its precursor, N-hydroxybenzenecarboximidamide, also known as benzamidoxime. nih.govgoogle.com This reaction involves the introduction of an acetyl group onto the oxygen atom of the hydroxylamino moiety. The N-hydroxybenzenecarboximidamide, possessing a nucleophilic hydroxyl group, readily reacts with an electrophilic acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid) and to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity. The choice of solvent and base can influence reaction efficiency and yield.

Table 1: Reaction Conditions for Acylation of N-Hydroxybenzenecarboximidamide

| Acetylating Agent | Base | Solvent | Typical Byproduct |

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Chloroform (B151607) | Triethylammonium chloride |

| Acetic Anhydride | Pyridine, Sodium Acetate | Acetic Anhydride (as solvent), Tetrahydrofuran (THF) | Acetic Acid |

The general mechanism involves the nucleophilic attack of the oxygen atom of the N-hydroxybenzenecarboximidamide on the carbonyl carbon of the acetylating agent, followed by the departure of the leaving group (chloride or acetate) to yield the final N-(acetyloxy)benzenecarboximidamide product.

Design and Synthesis of Functionalized N-(Acetyloxy)arylcarboximidamide Derivatives

The core structure of N-(acetyloxy)benzenecarboximidamide can be modified to generate a library of derivatives with tailored properties. nih.govnih.gov This functionalization is primarily achieved by introducing various substituents onto the benzene (B151609) ring or by creating hybrid molecules that incorporate the N-(acetyloxy)benzenecarboximidamide scaffold. rsc.org

Strategies for Varied Substitution Patterns on the Benzene Ring

Introducing substituents onto the aryl ring is a key strategy for modulating the electronic and steric properties of the final compound. This is typically achieved by utilizing appropriately substituted starting materials in the synthetic sequence. The synthesis would begin with a substituted benzonitrile, which is then converted to the corresponding substituted N-hydroxybenzenecarboximidamide, followed by the final acylation step.

The nature of the substituent can significantly impact the reactivity of the intermediates and the properties of the product. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed at the ortho, meta, or para positions to fine-tune the molecule's characteristics. nanobioletters.comnih.gov

Table 2: Examples of Substituted Precursors and Their Potential Effects

| Substituent | Position | Example Precursor | Potential Effect on Final Compound |

| -Cl (EWG) | para | 4-Chlorobenzonitrile | Modifies lipophilicity and electronic density |

| -NO₂ (EWG) | meta | 3-Nitrobenzonitrile | Alters electronic properties, potential metabolic site |

| -OCH₃ (EDG) | para | 4-Methoxybenzonitrile | Increases electron density, modifies solubility |

| -CF₃ (EWG) | para | 4-(Trifluoromethyl)benzonitrile | Enhances metabolic stability and lipophilicity |

Synthesis of Hybrid Structures Incorporating N-(Acetyloxy)benzenecarboximidamide Moieties

Hybrid structures are created by covalently linking the N-(acetyloxy)benzenecarboximidamide moiety to another distinct chemical entity, often a known pharmacophore, to create a single molecule with potentially synergistic or novel properties. rsc.orgnih.gov The design of such hybrids requires a linker that connects the two components without negatively impacting their desired functions.

A common synthetic strategy involves functionalizing the N-(acetyloxy)benzenecarboximidamide core (or its precursor) with a reactive handle, such as a carboxylic acid, amine, or halide. This handle can then be used for coupling with the second molecule of interest. For example, a carboxy-functionalized precursor, such as 4-carboxy-N-hydroxybenzenecarboximidamide, could be synthesized and then acylated. The resulting N-(acetyloxy)-4-carboxybenzenecarboximidamide could then be coupled to an amine-containing molecule using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Computational Chemistry in the Elucidation and Optimization of Synthetic Pathways

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, thereby aiding in the optimization of synthetic routes. researchgate.net

Quantum Chemical Prediction of Reaction Feasibility and Product Yields

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the acylation of N-hydroxybenzenecarboximidamides at the atomic level. researchgate.net These calculations can predict the feasibility of a reaction by determining its thermodynamic and kinetic parameters.

Table 3: Parameters Obtainable from Quantum Chemical Calculations for Acylation Reactions

| Parameter | Description | Utility in Synthesis Optimization |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Lower Ea suggests a faster reaction. Can be used to compare different reaction pathways or catalysts. |

| Reaction Energy (ΔE) | The net energy change between reactants and products. | A negative ΔE (exergonic) indicates a thermodynamically favorable reaction. |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Provides insight into the reaction mechanism. |

| Charge Distribution | The distribution of electron density across the molecule. | Helps identify the most nucleophilic and electrophilic sites, predicting reactivity. |

Computer-Assisted Retrosynthetic Analysis for N-(Acetyloxy)benzenecarboximidamide

Computer-assisted retrosynthetic analysis is a method where a target molecule is systematically deconstructed into simpler, commercially available precursors. nih.govrsc.org Software programs use a vast database of known chemical reactions to propose strategic bond disconnections. researchgate.netscripps.edu

For N-(acetyloxy)benzenecarboximidamide, a retrosynthetic analysis would likely propose the following disconnections:

First Disconnection: The primary and most logical disconnection is the ester bond (C-O bond of the acetyloxy group). This is a transform based on the acylation reaction. This step simplifies the target molecule into two precursors: N-hydroxybenzenecarboximidamide and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

Second Disconnection: The N-hydroxybenzenecarboximidamide precursor is further simplified. The C=N bond of the amidoxime functional group is a key target. A disconnection based on the reaction of a nitrile with hydroxylamine is proposed. This leads to two simpler starting materials: benzonitrile and hydroxylamine.

This logical, step-wise deconstruction provides a clear synthetic pathway starting from simple, readily available chemicals. nih.gov

Mechanistic Investigations of Reactions Involving N Acetyloxy Benzenecarboximidamide

Reaction Mechanisms of N-(Acetyloxy)benzenecarboximidamide as a Reactive Species

N-(Acetyloxy)benzenecarboximidamide and related N-acyloxy-N-alkoxyamides are recognized as reactive electrophilic species. researchgate.net Their reactivity stems from the anomeric nature of the amide, where the nitrogen atom is pyramidalized due to substitution with two oxygen atoms, reducing the typical amide resonance and making the nitrogen atom susceptible to nucleophilic attack. researchgate.net

N-(Acetyloxy)benzenecarboximidamide can undergo cyclization reactions to form heterocyclic compounds. For instance, the related N′-(benzoyloxy)benzenecarboximidamides are known to cyclize to form 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This transformation is a key step in the synthesis of this important class of heterocycles. The reaction mechanism likely involves an intramolecular nucleophilic attack from the imine nitrogen onto the carbonyl carbon of the benzoyloxy group, followed by elimination of benzoic acid to close the ring.

In a broader context, structurally related acylnitroso species, which can be generated in situ from hydroxamic acids using oxidants like DIB, readily participate in hetero-Diels–Alder (HDA) reactions with dienes. nih.gov This [4+2] cycloaddition provides a direct route to 1,2-oxazine heterocycles. nih.gov The acylnitroso species acts as a potent dienophile. The mechanism is a concerted pericyclic reaction, characteristic of Diels-Alder cycloadditions.

The primary activation mechanism for N-(acetyloxy)benzenecarboximidamide and its analogs involves their electrophilic nature. The nitrogen atom of N-acyloxy-N-alkoxyamides is an electrophilic center, susceptible to SN2 displacement reactions. researchgate.netrsc.org This reactivity is in stark contrast to typical amides, where the nitrogen is nucleophilic. The presence of both an acyloxy leaving group and an alkoxy group on the amide nitrogen is crucial for this electrophilicity. rsc.org

Kinetic studies with nucleophiles like N-methylaniline have confirmed that the SN2 displacement of the carboxylate leaving group occurs at the nitrogen center. researchgate.net This electrophilic character is responsible for the biological activity of these compounds, as they can react with nucleophilic sites in biomolecules like DNA. researchgate.netrsc.org Specifically, they have been shown to react with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) in DNA. rsc.org The reaction proceeds with the intact molecule rather than through solvolysis to a nitrenium ion intermediate. rsc.org

The reactivity of these compounds is influenced by the nature of the leaving group; mutagenicity levels are inversely related to the electron-withdrawing effect of substituents on the benzoyloxy leaving group, indicating that stability, rather than sheer reactivity, correlates with this specific biological outcome. nih.gov

Theoretical Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving species like N-(acetyloxy)benzenecarboximidamide. Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate activation energies, and characterize the geometries of intermediates and transition states.

Computational studies on related systems have provided significant insights. For example, the azidation of N-formyloxy-N-methoxyformamide, a model for N-acyloxy-N-alkoxyamides, was modeled computationally at the pBP/DN//HF/6-31G level of theory to understand the SN2 displacement at the nitrogen. rsc.org Such calculations support experimental findings that these compounds are susceptible to nucleophilic attack at the nitrogen. researchgate.net

DFT calculations have also been extensively used to study cycloaddition reactions, such as the [3+2] cycloaddition between nitrile N-oxides and alkenes. nih.gov These studies help to explain the regioselectivity and stereoselectivity of such reactions by analyzing the energies of different transition states and the electronic properties of the reactants. nih.gov The global and local electronic properties, such as chemical potential, hardness, and electrophilicity, are calculated to predict the reactivity and orientation in the cycloaddition. nih.gov

Furthermore, computational studies have been applied to understand the regioselectivity of metal-catalyzed C-H activation and amidation reactions, for instance, in the Ir(III)-catalyzed amidation of quinoline (B57606) N-oxide. acs.org By mapping the free-energy surfaces for different reaction pathways, researchers can identify the turnover-limiting step and understand why a particular site on a molecule is more reactive than another. acs.org These theoretical approaches are invaluable for rationalizing experimental observations and for designing new synthetic methodologies.

Interactive Data Table: Reactivity of N-Acyloxy-N-alkoxyamides

The following table summarizes key mechanistic features and findings from studies on N-acyloxy-N-alkoxyamides, a class of compounds to which N-(acetyloxy)benzenecarboximidamide belongs.

| Mechanistic Aspect | Key Findings | Relevant Techniques | Citations |

| Formation Pathway | Oxidation of aldoximes with hypervalent iodine(III) reagents (e.g., DIB). | Chemical Synthesis, Mechanistic Studies | researchgate.net, researchgate.net |

| Key Intermediate | Nitrile oxide, which is subsequently trapped by acetic acid. | Mechanistic Postulation | researchgate.net |

| Primary Reactivity | Electrophilic; susceptible to SN2 reactions at the nitrogen atom. | Kinetic Studies, Product Analysis | rsc.org, researchgate.net |

| Reactive Center | The amide nitrogen atom. | Computational Modeling, Reactivity Studies | rsc.org, researchgate.net |

| Reaction with DNA | Acts as a direct-acting mutagen, reacting with guanine-N7 and adenine-N3. | Mutagenicity Assays, DNA Damage Studies | researchgate.net, rsc.org |

| Cycloaddition | Related compounds cyclize to form 1,2,4-oxadiazoles. | Synthetic Chemistry | researchgate.net |

| Theoretical Modeling | DFT and HF calculations used to model transition states and reaction pathways. | Computational Chemistry | rsc.org, nih.gov |

Application of Density Functional Theory (DFT) for Reaction Pathway Mapping

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is extensively employed to map out potential energy surfaces, which helps in identifying the most plausible reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and transition states.

For reactions involving N-acyloxy imidamide derivatives, a common approach is to use a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d)) to optimize the geometries of all species along a proposed reaction coordinate. nih.gov The reaction pathway is then constructed by connecting these stationary points.

A hypothetical reaction pathway for the decomposition of Benzenecarboximidamide, N-(acetyloxy)- could involve the cleavage of the N-O bond. DFT calculations would be instrumental in determining whether this cleavage is homolytic or heterolytic and in identifying any intermediates or transition states involved. The relative free energies of these species provide a thermodynamic profile of the reaction. For instance, in a related study on N-(carbomylcarbamothioyl)benzamide, DFT calculations revealed a two-step mechanism with two distinct transition states, allowing for the identification of the rate-determining step. nih.gov

Table 1: Hypothetical DFT Calculated Relative Free Energies for a Proposed Reaction Pathway of Benzenecarboximidamide, N-(acetyloxy)- (Note: This data is illustrative and based on methodologies applied to similar compounds, as specific data for the target compound is not available in the cited literature.)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | Benzenecarboximidamide, N-(acetyloxy)- | 0.00 |

| TS1 | First Transition State | +25.3 |

| Intermediate | Reaction Intermediate | +15.8 |

| TS2 | Second Transition State | +22.1 |

| Product | Final Product(s) | -10.5 |

Molecular Dynamics Simulations for Kinetic and Dynamic Insights

While DFT provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the atomic motions over time. This allows for the study of the kinetic and dynamic aspects of a reaction, providing a more complete understanding of how the reaction proceeds.

MD simulations can be used to explore the conformational landscape of Benzenecarboximidamide, N-(acetyloxy)- and to identify the most stable conformers that are likely to participate in a reaction. By simulating the system at different temperatures, it is possible to observe the dynamic behavior of the molecule and how it overcomes energy barriers to react.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of Benzenecarboximidamide, N-(acetyloxy)- in a Solvent (Note: This data is hypothetical and represents typical parameters for such simulations.)

| Parameter | Value |

| Force Field | CHARMM36 |

| Solvent | Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction of Activation Barriers and Rate Constants

A key outcome of mechanistic investigations is the prediction of activation barriers (often expressed as the Gibbs free energy of activation, ΔG‡) and reaction rate constants (k). These parameters are crucial for understanding the speed of a reaction and how it might be influenced by changes in conditions.

The activation barrier for a reaction step is typically calculated as the difference in free energy between the transition state and the reactants. DFT is the primary tool for calculating these energies. Once the activation barrier is known, the rate constant can be estimated using Transition State Theory (TST), which relates the rate constant to the activation free energy.

While precise experimental validation is essential, theoretical predictions of activation barriers and rate constants can provide valuable initial estimates and guide experimental design. For example, a high calculated activation barrier would suggest that a reaction is likely to be slow under ambient conditions. In the study of related compounds, DFT has been used to predict activation energies, which in turn helps in understanding the reaction kinetics.

Table 3: Hypothetical Predicted Activation Barriers and Rate Constants for a Reaction of Benzenecarboximidamide, N-(acetyloxy)- (Note: This data is for illustrative purposes, demonstrating the type of information that can be obtained from computational studies.)

| Reaction Step | Activation Barrier (ΔG‡, kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |

| Step 1 (Reactant -> TS1) | +25.3 | 1.2 x 10⁻⁵ |

| Step 2 (Intermediate -> TS2) | +6.3 | 3.7 x 10⁸ |

Advanced Structural Characterization and Spectroscopic Analysis of N Acetyloxy Benzenecarboximidamide

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods offer a powerful, non-destructive means to probe the intricate structural details of N-(acetyloxy)benzenecarboximidamide. By analyzing the interaction of the molecule with electromagnetic radiation, valuable information regarding its electronic, vibrational, and nuclear environments can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the mapping of the molecular framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, N-benzylbenzamide, dissolved in deuterated chloroform (B151607) (CDCl₃), characteristic signals confirming the presence of specific proton environments are observed. rsc.org A broad singlet at approximately 6.44 ppm is attributed to the amide proton (NH). rsc.org The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group appear as a doublet at 4.65 ppm, with a coupling constant (J) of 5.5 Hz, indicating coupling to the adjacent NH proton. rsc.org The aromatic protons of the benzoyl and benzyl groups resonate in the region of 7.26 to 7.79 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. For N-benzylbenzamide in CDCl₃, the carbonyl carbon of the amide group gives a characteristic signal at 167.5 ppm. rsc.org The methylene carbon of the benzyl group is observed at 44.2 ppm. rsc.org The aromatic carbons resonate in the range of 127.1 to 138.2 ppm, consistent with the presence of two phenyl rings. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for N-benzylbenzamide

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide (NH) | 6.44 (br s) | - |

| Methylene (CH₂) | 4.65 (d, J = 5.5 Hz) | 44.2 |

| Aromatic (Ar-H) | 7.26 - 7.79 (m) | 127.1 - 138.2 |

| Carbonyl (C=O) | - | 167.5 |

Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of benzamide (B126), a parent compound, displays characteristic absorption bands that can be correlated to specific functional groups. nist.gov The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. ajol.info The N-H bending vibration (Amide II band) is observed around 1650-1590 cm⁻¹. ajol.info

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. For benzamide, key Raman shifts include the aromatic ring breathing modes and the characteristic amide bands. chemicalbook.com The analysis of Raman spectra of related compounds like benzimidazole (B57391) derivatives shows that theoretical calculations can align well with experimental values, aiding in the assignment of vibrational modes. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Amides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3100 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1650 - 1590 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For aromatic compounds like benzamide derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* transitions within the benzene (B151609) ring. nist.gov The presence of the carbonyl group and other substituents can influence the position and intensity of these absorption bands. For instance, the UV-Vis spectrum of benzenesulfonamide (B165840) shows absorption maxima at 218 nm and 264 nm. sielc.com The specific λmax values for N-(acetyloxy)benzenecarboximidamide would be influenced by the extended conjugation and the presence of the acetyloxy group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) provides the molecular weight.

In the mass spectrum of a related compound, 2-(acetyloxy)benzamide, the molecular weight is confirmed to be 179.1727 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. The analysis of these fragment ions helps to piece together the molecular structure.

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Computational Spectroscopic and Structural Predictions

Theoretical predictions of spectroscopic and structural properties are crucial for complementing experimental data and for understanding the fundamental characteristics of a molecule.

DFT-Based Calculations for Vibrational Spectra (IR)

DFT calculations are a cornerstone of computational chemistry for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an Infrared (IR) spectrum. This method allows for the assignment of specific vibrational modes to functional groups within the molecule, aiding in the interpretation of experimental IR spectra. For N-(acetyloxy)benzenecarboximidamide, DFT would be employed to calculate the harmonic vibrational wavenumbers, providing a theoretical IR spectrum that could be compared with experimental findings.

Time-Dependent DFT (TD-DFT) for Electronic Spectra (UV-Vis)

The electronic absorption properties of a molecule, observed through UV-Vis spectroscopy, can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. For N-(acetyloxy)benzenecarboximidamide, TD-DFT would yield information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies are vital for understanding the photophysical properties of the compound. While TD-DFT has been used to study the electronic spectra of various benzimidazole and flavonoid derivatives, specific data for N-(acetyloxy)benzenecarboximidamide is not available. researchgate.netnih.govmdpi.com

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The GIAO method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. beilstein-journals.orgresearchgate.netconicet.gov.aracademicjournals.org This technique provides theoretical predictions of ¹H and ¹³C NMR spectra, which are essential for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in N-(acetyloxy)benzenecarboximidamide, the GIAO method can predict chemical shifts that, when compared with experimental data, confirm the proposed molecular structure. Despite its utility, specific GIAO calculations for this compound have not been reported.

Conformational Analysis and Torsional Energetics

Understanding the three-dimensional structure and flexibility of a molecule is critical for predicting its reactivity and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers for rotation around single bonds (torsional energetics). For N-(acetyloxy)benzenecarboximidamide, this analysis would reveal the preferred spatial orientation of the acetyloxy and carboximidamide groups relative to the benzene ring. Such studies often employ computational methods to map the potential energy surface as a function of specific dihedral angles. While conformational analyses have been conducted on related structures like N-alkoxyamides, detailed torsional energetics for N-(acetyloxy)benzenecarboximidamide are not present in the literature. nih.gov

Applications of N Acetyloxy Benzenecarboximidamide in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Novel Chemical Entities

Benzenecarboximidamide, N-(acetyloxy)- and its derivatives serve as pivotal synthetic intermediates in the generation of novel chemical entities, particularly within the realm of medicinal chemistry and materials science. nih.govnanobioletters.commdpi.comresearchgate.net The inherent reactivity of the N-acyloxyimidamide group allows for its transformation into a variety of functional groups and heterocyclic systems. One of the most prominent applications is in the synthesis of 1,2,4-oxadiazoles, a class of compounds known for a wide spectrum of biological activities. nih.govbeilstein-journals.org

The synthesis of these novel compounds often involves a cyclization reaction where the N-(acetyloxy)benzenecarboximidamide acts as a key precursor. researchgate.net This transformation provides a reliable and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles, which are scaffolds of significant interest in drug discovery. researchgate.net The versatility of this synthetic intermediate is further highlighted by the ability to introduce a wide range of substituents on the benzene (B151609) ring, thereby allowing for the creation of libraries of novel compounds for biological screening.

Role in the Construction of Complex Molecular Architectures

The utility of N-(acetyloxy)benzenecarboximidamide extends to the construction of complex molecular architectures, where it functions as a key building block for introducing specific structural motifs.

Participation in Heterocycle Synthesis

The most well-documented application of N-(acetyloxy)benzenecarboximidamide and related N-acyl amidines is in the synthesis of N-heterocycles. unito.itmdpi.comrsc.org Specifically, these compounds are highly effective precursors for the synthesis of 1,2,4-oxadiazoles. researchgate.netresearchgate.net The formation of the 1,2,4-oxadiazole (B8745197) ring is typically achieved through a cyclization reaction of the N'-acyloxybenzenecarboximidamide intermediate. researchgate.net This process involves an intramolecular nucleophilic attack followed by dehydration, leading to the stable five-membered heterocyclic ring.

The reaction conditions for this cyclization can be varied, including the use of different solvents and temperatures, to optimize the yield of the desired 1,2,4-oxadiazole. researchgate.net The significance of this application lies in the prevalence of the 1,2,4-oxadiazole moiety in a vast array of pharmacologically active compounds. nih.govbeilstein-journals.org

Below is an interactive data table summarizing the synthesis of 1,2,4-oxadiazoles from N'-benzoyloxybenzenecarboximidamides, which are closely related to the title compound.

| Reactant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N'-(Benzoyloxy)benzenecarboximidamide | Glacial Acetic Acid | 100 | 3,5-Diphenyl-1,2,4-oxadiazole | High | researchgate.net |

| N'-(Benzoyloxy)benzenecarboximidamide | Pyridine | 100 | 3,5-Diphenyl-1,2,4-oxadiazole | High | researchgate.net |

| N'-(Benzoyloxy)benzenecarboximidamide | 1,4-Dioxane | 100 | 3,5-Diphenyl-1,2,4-oxadiazole | Moderate | researchgate.net |

| N'-(Benzoyloxy)benzenecarboximidamide | Toluene | 100 | 3,5-Diphenyl-1,2,4-oxadiazole | Moderate | researchgate.net |

Building Blocks for Polyfunctionalized Aromatic Systems

While direct examples of N-(acetyloxy)benzenecarboximidamide as a building block for polyfunctionalized aromatic systems are not extensively documented, its core structure, a substituted benzamide (B126), is a fundamental component in the synthesis of such systems. nih.govumich.edunih.gov The benzamide moiety can be further functionalized through various aromatic substitution reactions, allowing for the introduction of additional chemical groups onto the benzene ring.

The functional groups already present in N-(acetyloxy)benzenecarboximidamide can direct the position of incoming substituents, providing a degree of regiochemical control. Furthermore, the imidamide and acetyloxy groups can be chemically modified or removed after serving their primary synthetic purpose, offering a strategic approach to the construction of complex, polyfunctionalized aromatic molecules. The development of novel benzamide derivatives with diverse biological activities underscores the importance of this class of compounds as versatile building blocks. nih.govmdpi.comnih.gov

Contributions to the Development of New Reaction Methodologies

The study of the reactivity of N-(acetyloxy)benzenecarboximidamide and its analogues has contributed to the development of new synthetic methodologies. The efficient cyclization to form 1,2,4-oxadiazoles represents a significant contribution to the synthetic chemist's toolbox for accessing this important class of heterocycles. researchgate.netresearchgate.net This methodology offers a reliable and often high-yielding route to these compounds from readily available starting materials. researchgate.net

Furthermore, investigations into the mechanism of these cyclization reactions provide valuable insights into the reactivity of N-acyloxyimidamides, which can inspire the development of other novel transformations. researchgate.net The exploration of different reaction conditions, such as microwave-assisted synthesis, has also been shown to improve the efficiency and reduce reaction times for the formation of N-heterocycles from related precursors, showcasing the ongoing development in this area. unito.it The development of novel methods for the synthesis of benzamides and their derivatives continues to be an active area of research. researchgate.netmdpi.combeilstein-archives.org

Integration within "Click Chemistry" Principles and Related Bioconjugation Strategies

While there are no specific, documented examples of the direct integration of N-(acetyloxy)benzenecarboximidamide into "click chemistry" or bioconjugation strategies, its structure presents potential for such applications through appropriate functionalization. nih.govresearchgate.netdergipark.org.trresearchgate.netnih.gov Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, often relies on the reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. nih.govresearchgate.netdergipark.org.tr

To adapt N-(acetyloxy)benzenecarboximidamide for click chemistry, one could envision synthesizing derivatives that incorporate either an azide or a terminal alkyne group. Such functionalized analogues could then be used to readily conjugate with other molecules bearing the complementary functionality, opening up avenues for the creation of novel bioconjugates, polymers, and materials.

Similarly, in the field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins or nucleic acids, functionalized derivatives of N-(acetyloxy)benzenecarboximidamide could serve as valuable linkers or payloads. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org The benzamide core is a common structural motif in many biologically active molecules, and the ability to attach this scaffold to a biological target via a stable linkage would be of significant interest in the development of new therapeutic and diagnostic agents.

Computational Chemistry in the Research of N Acetyloxy Benzenecarboximidamide Systems

Theoretical Frameworks for Studying Chemical Systems

The study of chemical systems through computational means relies on a variety of theoretical frameworks, each with its own strengths and limitations. These methods, rooted in quantum mechanics and classical mechanics, provide the fundamental principles for modeling molecular behavior. For a molecule like N-(acetyloxy)benzenecarboximidamide, the choice of theoretical framework is crucial for obtaining accurate and meaningful results that can elucidate its chemical characteristics.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying a wide range of molecular systems, including those of moderate to large size. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the efficient calculation of molecular properties such as geometries, vibrational frequencies, and reaction energies.

In the context of N-(acetyloxy)benzenecarboximidamide, DFT can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Investigating the distribution of electrons through population analysis and visualizing molecular orbitals (HOMO, LUMO) to understand reactivity.

Simulate spectroscopic properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Explore reaction mechanisms: Mapping the potential energy surface to identify transition states and intermediates, thereby elucidating reaction pathways.

The choice of the exchange-correlation functional and basis set is critical in DFT calculations, as it directly impacts the accuracy of the results. Various functionals, such as B3LYP, M06-2X, and ωB97X-D, have been developed to address different types of chemical problems. For systems like N-(acetyloxy)benzenecarboximidamide, functionals that can accurately describe non-covalent interactions and electronic effects are often preferred.

Higher-Level Ab Initio Methods

For situations requiring higher accuracy, particularly in the calculation of reaction barriers and thermochemistry, higher-level ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization and include techniques such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory (CCSD, CCSD(T), etc.).

While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For smaller model systems representing the core functionality of N-(acetyloxy)benzenecarboximidamide, these high-level calculations can serve as benchmarks to validate the accuracy of more cost-effective DFT methods. They are particularly valuable for studying systems where DFT may not be sufficiently reliable, such as those with significant multi-reference character.

Molecular Mechanics and Hybrid QM/MM Approaches

For very large systems, such as N-(acetyloxy)benzenecarboximidamide interacting with a solvent or a biological macromolecule, purely quantum mechanical calculations can be prohibitively expensive. In such cases, molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are utilized.

Molecular mechanics employs classical physics to model the energy of a system based on a force field, which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions. While MM cannot describe bond-breaking or bond-forming processes, it is highly efficient for conformational analysis and molecular dynamics simulations of large systems.

Hybrid QM/MM methods offer a powerful compromise by treating the chemically active region of a system (e.g., the reacting core of N-(acetyloxy)benzenecarboximidamide) with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a computationally less expensive MM force field. This approach allows for the study of reactions in complex environments, providing insights into the role of the surroundings on the reactivity and stability of the molecule.

Computational Investigations of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting and understanding the reactivity and selectivity of chemical reactions. For a compound like N-(acetyloxy)benzenecarboximidamide, which possesses multiple reactive sites, theoretical calculations can provide invaluable guidance for synthetic chemists.

Prediction of Chemoselectivity and Regioselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for reaction at one position over another. Computational methods can predict these selectivities by comparing the activation energies of different possible reaction pathways. By calculating the energies of transition states leading to various products, the most favorable reaction pathway can be identified.

For N-(acetyloxy)benzenecarboximidamide, computational studies can address questions such as:

Will a nucleophile preferentially attack the imidamide carbon or the acetyl carbonyl carbon?

In reactions involving the aromatic ring, what is the preferred site of electrophilic or nucleophilic attack?

Various theoretical descriptors, such as Fukui functions and dual descriptors, derived from conceptual DFT, can also be used to predict the local reactivity of different atoms within the molecule, offering a qualitative and quantitative understanding of its reactive behavior.

Rational Design of Catalytic Systems and Reagents

Computational chemistry is a powerful tool for the rational design of new catalysts and reagents that can promote specific transformations with high efficiency and selectivity. By understanding the mechanism of a desired reaction involving N-(acetyloxy)benzenecarboximidamide, computational models can be used to design catalysts that lower the activation energy of the desired pathway while disfavoring competing side reactions.

This in silico design process often involves:

Screening of potential catalysts: Evaluating the performance of a library of candidate catalysts through high-throughput computational screening.

Optimization of catalyst structure: Modifying the electronic and steric properties of a lead catalyst to enhance its activity and selectivity.

Understanding catalyst-substrate interactions: Analyzing the non-covalent interactions between the catalyst and N-(acetyloxy)benzenecarboximidamide to identify key binding modes that lead to the desired outcome.

Development of Computational Tools and Algorithms Tailored for Imidamide Chemistry

The unique electronic structure and reactivity of N-(acetyloxy)benzenecarboximidamide and related systems necessitate the development and adaptation of specialized computational tools and algorithms. Standard computational models often require refinement to accurately capture the behavior of the N-acyloxy-imidamide moiety, particularly its susceptibility to nucleophilic attack and the nature of the nitrogen-oxygen bond. Research in this area focuses on enhancing quantum mechanical methods, developing bespoke force fields for molecular dynamics, and applying advanced simulation algorithms to elucidate reaction mechanisms and system dynamics.

Quantum Mechanical Approaches

Quantum mechanics (QM) forms the bedrock for understanding the intrinsic properties of N-acyloxy-imidamides. Methods like Density Functional Theory (DFT) and ab initio calculations are crucial for modeling reactions where bond breaking and formation are central. nih.gov

Theoretical modeling of analogous N-acyloxy-N-alkoxyamides has provided significant insights into the reactivity of these compounds. researchgate.net Studies on the reaction of N-formyloxy-N-methoxyformamide with nucleophiles like ammonia (B1221849) and methanethiol (B179389) have been conducted using AM1, Hartree-Fock (HF/6-31G), and DFT (pBP/DN) computational levels. researchgate.net These models have been instrumental in characterizing the reaction pathways as SN2-type reactions occurring at the amide nitrogen. researchgate.netresearchgate.net

Key findings from these QM studies include:

Transition State Geometry: The calculations revealed near-linear transition states, which is characteristic of SN2 reactions. researchgate.net

Charge Distribution: Significant charge separation is observed in the transition state, indicating partial nitrenium ion character at the amide nitrogen. This suggests a non-synchronous process where the cleavage of the N-O bond precedes the formation of the new bond with the nucleophile. researchgate.net

Activation Energies: The computed activation energies for these reactions align with experimental values, validating the theoretical models. A strong predicted effect of solvation highlights the importance of including environmental effects in the calculations. researchgate.net

Anomeric Effects: Computational comparisons between N-formyloxy-N-methoxyformamide and N-formyloxy-N-methylformamide demonstrated that the geminal alkoxyl group anomerically weakens the N-O bond, lowering the activation energy for nucleophilic attack. This is consistent with experimental observations that N-acyloxy-N-alkylamides are more resistant to nucleophiles. researchgate.net

| Reacting System | Computational Level | Activation Energy (kcal/mol) |

|---|---|---|

| N-formyloxy-N-methoxyformamide + Ammonia | pBP/DN//HF/6-31G | ~15-20 (Gas Phase) |

| N-formyloxy-N-methylformamide + Ammonia | pBP/DN//HF/6-31G | Significantly Higher |

Further developments in QM tools involve the use of advanced functionals and basis sets to improve accuracy. nih.gov Algorithms for calculating local reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP) maps, are tailored to identify the most electrophilic and nucleophilic sites within the molecule, guiding predictions of chemical behavior. nih.govscispace.com

Force Field Development for Molecular Dynamics

While QM methods provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. Molecular dynamics (MD) simulations, which rely on empirical force fields, are better suited for studying larger systems, such as the interaction of N-(acetyloxy)benzenecarboximidamide with biomolecules or its behavior in solution. ethz.chusc.edu

A significant challenge is the lack of well-parameterized force fields for the N-acyloxy-imidamide functional group. ethz.ch The development of such tools is a critical area of research and generally follows these steps:

Functional Form Selection: Choosing an appropriate mathematical function to describe the potential energy of the system, including terms for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). usc.eduyoutube.com

Parameter Derivation: Deriving parameters for these terms by fitting to high-level QM calculations and/or experimental data. For N-(acetyloxy)benzenecarboximidamide, this involves extensive QM calculations on the molecule and its fragments to determine equilibrium bond lengths, angles, force constants, and partial atomic charges. ethz.ch

Validation: Testing the force field by running MD simulations and comparing the resulting structural and thermodynamic properties against known experimental or QM data. researchgate.net

To model the chemical reactivity inherent in these systems, especially the N-O bond cleavage, the development of reactive force fields (e.g., ReaxFF) is a promising avenue. youtube.com Unlike classical force fields, reactive force fields can dynamically model bond formation and breaking, allowing for the simulation of chemical reactions within the MD framework. youtube.com

More recently, machine learning (ML) algorithms are being tailored for force field development. ethz.ch ML models can be trained on large datasets of QM calculations to rapidly and accurately predict parameters like atomic partial charges for novel molecules, significantly accelerating the parameterization process. ethz.ch

| Approach | Description | Applicability to Imidamides |

|---|---|---|

| Classical All-Atom Force Fields | Uses fixed parameters for bonds, angles, and charges. Computationally efficient for large systems. usc.edu | Requires specific parameterization for the N-acyloxy-imidamide moiety, derived from QM data. |

| Reactive Force Fields (e.g., ReaxFF) | Allows for dynamic bond breaking and formation, enabling the simulation of chemical reactions. youtube.com | Ideal for studying the SN2-type reactivity at the nitrogen center and decomposition pathways. |

| Machine Learning-Assisted Parameterization | Uses ML models trained on QM data to predict force field parameters, especially partial charges, for new molecules. ethz.ch | Can accelerate the development of accurate and robust force fields for diverse imidamide derivatives. |

| Polarizable Force Fields | Accounts for electronic polarization, providing a more accurate description of charge distribution in different environments. researchgate.net | Useful for accurately modeling interactions with polar solvents and charged bionucleophiles. |

Advanced Simulation Algorithms

Beyond QM and classical MD, a suite of advanced algorithms is being adapted to tackle the specific challenges posed by imidamide chemistry.

Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MD. In these simulations, the reactive core of the system—such as the N-(acetyloxy)benzenecarboximidamide and the attacking nucleophile—is treated with QM, while the surrounding environment (e.g., solvent, protein) is treated with a classical force field. This approach is particularly powerful for studying enzymatic reactions or reactions in condensed phases.

Ab Initio Molecular Dynamics (AIMD): AIMD circumvents the need for a pre-defined force field by calculating the forces on the atoms directly from QM calculations at each step of the simulation. nih.govresearchgate.net This method is exceptionally well-suited for exploring reaction mechanisms and dynamics where electronic effects are paramount, such as the bond cleavage in N-(acetyloxy)benzenecarboximidamide, without the bias of an empirical potential. nih.gov

Kinetic Monte Carlo (KMC) Simulations: For modeling the kinetics of chemical reactions over longer timescales than are accessible to MD, KMC algorithms can be employed. youtube.com In this approach, rate constants for elementary reaction steps (e.g., nucleophilic attack, dissociation), which are pre-calculated using QM methods and transition state theory, are used to simulate the probabilistic evolution of the chemical system over time. youtube.com

The ongoing development of these computational tools and algorithms is essential for building predictive models of the behavior of N-(acetyloxy)benzenecarboximidamide and related compounds. These tailored approaches provide deeper insights into their reactivity, stability, and interactions, guiding further experimental research.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding: Current State of the Art

The synthesis of N-acyloxy imidates, including derivatives of benzenecarboximidamide, often involves multi-step sequences starting from more common precursors. A notable synthetic approach involves the reaction of N-acyloxy-N-chlorobenzamides with trialkyl phosphites, which has been shown to produce Z-N-acyloxy-1-(dialkoxyphosphoryloxy)benzimidates. dnu.dp.ua This method highlights a potential pathway to access N-acyloxy benzimidate structures through the intermediacy of N-chloro-N-acyloxy amides. The stereochemistry of the resulting product, specifically the Z-isomer, has been confirmed through techniques such as 1H, 31P, and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. dnu.dp.ua

From a mechanistic standpoint, N-acyloxyamides are recognized as effective precursors to N-acyl nitrenes. researchgate.net These highly reactive intermediates can be generated under various conditions, including photoredox/iron dual catalysis. researchgate.net Mechanistic studies suggest that the formation of the acyl nitrene proceeds via an oxidative N-H bond cleavage of the N-acyloxybenzamide, followed by a reductive N-O bond cleavage. researchgate.net The resulting acyl nitrenes can then be trapped by a variety of substrates, including C-H bonds and sulfur- or phosphorus-containing molecules. researchgate.net

Furthermore, studies on N-acyloxy-N-alkoxyamides have revealed their nature as direct-acting mutagens that can damage DNA. rsc.org This biological activity is attributed to their electrophilicity, where both the acyloxy leaving group and the alkoxy group on the amide nitrogen play a crucial role. rsc.org These findings underscore the inherent reactivity of the N-O bond in this class of compounds and their potential to act as electrophilic nitrogen species in chemical reactions.

Opportunities for Further Methodological Development in Synthesis

While some synthetic routes to N-acyloxy imidate structures exist, there remain significant opportunities for the development of more direct, efficient, and atom-economical methodologies. Future research could focus on the direct acyloxylation of benzimidamides or related precursors. The development of novel catalytic systems that can facilitate the formation of the N-O bond with high selectivity would be a significant advancement.

Moreover, expanding the substrate scope of current synthetic methods is another key area for development. For instance, the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been reported, showcasing a facile and green protocol. nih.gov Adapting such methodologies for the synthesis of N-(acetyloxy)-benzenecarboximidamide and its derivatives could provide more sustainable and versatile synthetic routes. The use of readily available starting materials and environmentally benign reaction conditions should be a primary consideration in the design of new synthetic strategies.

Unexplored Avenues in Mechanistic Organic Chemistry

The mechanistic chemistry of N-acyloxy compounds, particularly their role as nitrene precursors, presents a fertile ground for further exploration. Detailed kinetic and computational studies could provide deeper insights into the transition states and reaction pathways involved in nitrene generation and subsequent reactions. For example, investigating the influence of different acyloxy leaving groups on the rate and selectivity of nitrene formation and insertion reactions would be of fundamental interest.

The electrophilic nature of N-acyloxy amides, as suggested by DNA damage studies rsc.org, opens up possibilities for their application in reactions beyond nitrene chemistry. Their potential as electrophilic aminating agents in reactions with various nucleophiles warrants investigation. Unraveling the factors that govern the competition between nitrene-based pathways and direct nucleophilic attack on the nitrogen atom would be a significant contribution to the mechanistic understanding of this compound class.

Potential for Novel Applications in Advanced Chemical Transformations

The ability of N-acyloxyamides to serve as precursors for N-acyl nitrenes positions them as valuable reagents for advanced chemical transformations. researchgate.net One promising application lies in C(sp³)-H amidation reactions. The direct functionalization of otherwise inert C-H bonds to form C-N bonds is a highly sought-after transformation in organic synthesis, and N-acyloxy compounds could offer a practical solution. For instance, the use of N-acyloxyamides in the NBS-mediated amidation of C(sp³)–H bonds adjacent to the nitrogen in N,N-dimethylamides has been demonstrated. researchgate.net

Furthermore, the reaction of N-acyl nitrene precursors with thioethers to form sulfimides, which can then undergo rsc.orgorganic-chemistry.org-sigmatropic rearrangement to yield N-allyl-N-(thio)amides, showcases the potential for complex molecule synthesis. researchgate.net Exploring the utility of "Benzenecarboximidamide, N-(acetyloxy)-" and its analogs in multicomponent reactions and cascade sequences could lead to the rapid construction of diverse and valuable molecular architectures, including N-heterocycles. researchgate.net

Synergistic Integration of Experimental and Computational Research for Accelerated Discovery

The integration of experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new reactions and reagents. In the context of "Benzenecarboximidamide, N-(acetyloxy)-" and related compounds, computational studies can play a pivotal role in several areas.

Table 1: Potential Areas for Synergistic Experimental and Computational Research

| Research Area | Experimental Approach | Computational Approach |

| Reaction Design | Screening of reaction conditions (catalysts, solvents, temperature). | Density Functional Theory (DFT) calculations to predict reaction barriers and identify optimal catalysts. |

| Mechanistic Elucidation | Kinetic studies, isotopic labeling experiments, and intermediate trapping. | Calculation of transition state structures, reaction energy profiles, and molecular orbital analysis to understand bonding and reactivity. |

| Predicting Reactivity and Selectivity | Substrate scope studies and analysis of product distributions. | Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies to predict the reactivity of different substrates and the selectivity of reactions. |

| Spectroscopic Characterization | NMR, IR, and Mass Spectrometry analysis of reactants and products. | Prediction of spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in structure elucidation. |

For instance, DFT calculations can be employed to model the electronic structure of N-acyloxy compounds and to investigate the energetics of nitrene formation. nih.gov Such studies can help in designing precursors with tailored reactivity. Molecular docking and molecular dynamics simulations, which have been used to study the interaction of benzimidazole (B57391) derivatives with biological targets researchgate.net, could be adapted to explore the potential of N-acyloxy compounds as enzyme inhibitors or covalent modifiers. The combination of experimental synthesis and biological evaluation with computational modeling can guide the rational design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(acetyloxy)benzenecarboximidamide?

- Methodological Answer : A validated approach involves nucleophilic substitution or condensation reactions with acetyloxy-containing precursors. For example, derivatives of N-(acetyloxy)benzenecarboximidamide (CAS 873546-80-6) are synthesized via multi-step protocols involving pivaloyl chloride and hydroxylamine intermediates under controlled anhydrous conditions . Refluxing in ethanol with amine reagents (e.g., arylpiperazines) followed by filtration and aqueous workup yields hydrochloride salts (51–64% yields), as demonstrated for structurally analogous compounds . Key steps include solvent selection (ethanol for solubility), stoichiometric optimization, and purification via column chromatography.

Q. What safety precautions are critical when handling N-(acetyloxy)benzenecarboximidamide?

- Methodological Answer :

- Risk Assessment : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity and decomposition risks. N-(acetyloxy)benzenecarboximidamide derivatives exhibit mutagenicity comparable to benzyl chloride (Ames II testing) .

- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Employ fume hoods for powder handling to avoid inhalation.

- Storage : Store in airtight containers at –20°C to prevent thermal decomposition .

Q. How can researchers characterize N-(acetyloxy)benzenecarboximidamide and confirm its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm substitution patterns (e.g., acetyloxy proton signals at δ 2.1–2.3 ppm) and aromatic integrations .

- Infrared Spectroscopy (IR) : Identify characteristic C=O stretches (~1740 cm for acetyloxy groups) and amidine N-H vibrations (~3300 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data for N-(acetyloxy)benzenecarboximidamide derivatives?

- Methodological Answer :

- Comparative Ames Testing : Perform Ames II assays with Salmonella typhimurium strains (TA98, TA100) to benchmark against known mutagenic controls (e.g., benzyl chloride). Use metabolic activation (S9 fraction) to assess pro-mutagenic potential .

- Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity with substituent effects (e.g., electron-withdrawing acetyloxy groups may reduce reactivity compared to halogenated analogs) .

Q. What strategies optimize the yield of N-(acetyloxy)benzenecarboximidamide in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidine formation to enhance nucleophilicity .

- Catalytic Additives : Introduce sodium pivalate (10 mol%) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain reflux temperatures (70–80°C) for amine coupling steps to balance reaction rate and decomposition risks .

Q. What are the regulatory considerations for using N-(acetyloxy)benzenecarboximidamide in biomedical research?

- Methodological Answer :

- Purity Standards : Adhere to EU cosmetic regulations (0.1% maximum concentration for related amidines in topical applications) to ensure biocompatibility .

- Documentation : Maintain detailed records of mutagenicity testing and disposal protocols (per Chapter 8 of Prudent Practices) for institutional review .

Q. How can N-(acetyloxy)benzenecarboximidamide be applied in polymer chemistry?

- Methodological Answer :

- Co-Polymer Synthesis : Incorporate the compound as a monomer in polyesters or polyamides via condensation with diacids (e.g., 1,4-benzenedicarboxylic acid). Use catalytic tin(II) ethylhexanoate (0.1 wt%) at 200°C under nitrogen to achieve high molecular weights (>10 kDa) .

- Functionalization : Post-polymerization modifications (e.g., hydrolysis of acetyloxy groups) enable tunable hydrophilicity for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.